molecular formula C12H17N5 B12135325 6-(3,5-dimethylpiperidin-1-yl)-9H-purine

6-(3,5-dimethylpiperidin-1-yl)-9H-purine

Cat. No.: B12135325
M. Wt: 231.30 g/mol
InChI Key: VTTAFBQMAUOSRB-UHFFFAOYSA-N
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Description

6-(3,5-Dimethylpiperidin-1-yl)-9H-purine is a synthetic organic compound characterized by a purine core substituted with a 3,5-dimethylpiperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-dimethylpiperidin-1-yl)-9H-purine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives and 3,5-dimethylpiperidine.

    Nucleophilic Substitution: The purine derivative undergoes nucleophilic substitution with 3,5-dimethylpiperidine under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) to facilitate the substitution.

Industrial Production Methods

For large-scale production, the process may be optimized to include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalytic systems to improve yield and selectivity.

    Purification: Implementing advanced purification techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-Dimethylpiperidin-1-yl)-9H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic systems for organic transformations.

    Material Science: Incorporated into polymers for enhanced properties.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.

    Receptor Binding: Studied for its binding affinity to various biological receptors.

Medicine

    Drug Development: Explored as a lead compound for developing new pharmaceuticals targeting diseases like cancer and infectious diseases.

    Therapeutic Agents: Potential use in the treatment of neurological disorders due to its interaction with neurotransmitter systems.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

    Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 6-(3,5-dimethylpiperidin-1-yl)-9H-purine involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways: Modulating signaling pathways involved in cell growth, apoptosis, or neurotransmission.

    Effects: Inhibition of enzyme activity or receptor signaling, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-(3,5-Dimethylpiperidin-1-yl)pyridin-3-amine: Similar structure but with a pyridine core.

    6-(3,5-Dimethylpiperidin-1-yl)-1,3,5-triazine: Contains a triazine ring instead of a purine.

Uniqueness

    Structural Features: The purine core provides unique binding properties compared to pyridine or triazine derivatives.

    Biological Activity: Exhibits distinct biological activities due to its specific molecular interactions.

Properties

Molecular Formula

C12H17N5

Molecular Weight

231.30 g/mol

IUPAC Name

6-(3,5-dimethylpiperidin-1-yl)-7H-purine

InChI

InChI=1S/C12H17N5/c1-8-3-9(2)5-17(4-8)12-10-11(14-6-13-10)15-7-16-12/h6-9H,3-5H2,1-2H3,(H,13,14,15,16)

InChI Key

VTTAFBQMAUOSRB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C2=NC=NC3=C2NC=N3)C

Origin of Product

United States

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